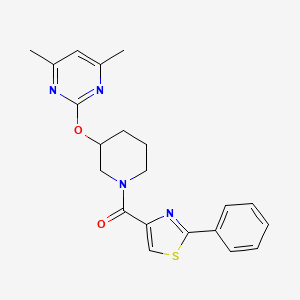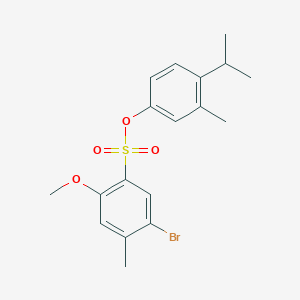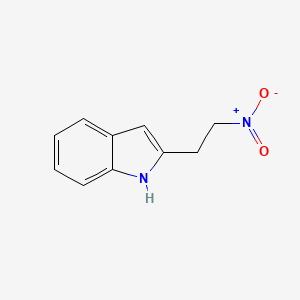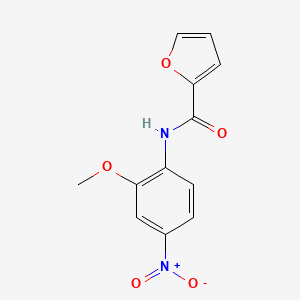
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds involves modified Mannich condensation reactions. For instance, a molecule with a piperidin-4-one core was synthesized using a Mannich condensation of dichlorobenzaldehyde, pentanone, and ammonium acetate in ethanol, yielding a pale yellow powder . This suggests that the synthesis of our compound of interest might also involve a Mannich reaction or a similar condensation reaction, possibly with different aldehydes, ketones, or amines to introduce the pyrimidine and thiazole components.
Molecular Structure Analysis
Piperidine rings in related compounds are known to adopt a chair conformation, which is a stable configuration for six-membered rings . The substituents on the piperidine ring are likely to be in an equatorial orientation to minimize steric hindrance. The presence of a pyrimidine and a thiazole ring in our compound of interest would contribute to the overall molecular geometry and could influence the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar molecules. For example, the presence of halogen atoms on the aromatic rings, as seen in the related compounds, can lead to restricted rotation and deshielding of protons in NMR studies . This could also affect the reactivity of the compound in substitution reactions, as halogens are good leaving groups. The compound's reactivity could further be influenced by the presence of oxime, sulfonyl, and methanone groups, as seen in the related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar molecules. The related compounds exhibit intermolecular hydrogen bonding and other non-covalent interactions, such as C-Cl...π and π...π interactions, which can stabilize the crystal structure . The thermal stability of these compounds is also noteworthy, with stability demonstrated over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, can be indicative of the compound's chemical stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Oxazolidinones Development : Oxazolidinones, including compounds with a piperazine derivative similar to the chemical , have shown potent antibacterial properties against gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and certain anaerobic organisms (Tucker et al., 1998).
Antimicrobial Applications
- Synthesis of Pyrimidinones and Oxazinones : A study synthesized various pyrimidinones and oxazinones, including derivatives related to the compound , displaying significant antimicrobial activities, comparable to standard antibiotics like streptomycin (Hossan et al., 2012).
- Antibacterial Activity of Piperidine Derivatives : Piperidine derivatives, structurally related to the compound, have been synthesized and tested for antibacterial activity against various bacterial and fungal strains (Prakash et al., 2013).
Pharmaceutical Research
- Development of Anticonvulsant Agents : The compound was part of a study exploring novel anticonvulsant drug candidates. A high-performance liquid chromatography (HPLC) method was developed for the determination of related substances in the anticonvulsant agent, demonstrating the compound's relevance in pharmaceutical research (Severina et al., 2021).
Organic Synthesis and Chemical Properties
- Synthesis of Chiral Oxazolopiperidone Lactams : The compound's structural similarity to oxazolopiperidone lactams, which are versatile intermediates for synthesizing piperidine-containing natural products, highlights its importance in organic synthesis (Escolano et al., 2006).
Eigenschaften
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-11-15(2)23-21(22-14)27-17-9-6-10-25(12-17)20(26)18-13-28-19(24-18)16-7-4-3-5-8-16/h3-5,7-8,11,13,17H,6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKMMBCQQYTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)

![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)
